molecular formula C8H6Cl2FNO2 B1416746 Methyl 3-amino-2,4-dichloro-5-fluorobenzoate CAS No. 1159908-24-3

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

Cat. No. B1416746
M. Wt: 238.04 g/mol
InChI Key: YQPXHTQHEFRTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-2,4-dichloro-5-fluorobenzoate” is a chemical compound with the CAS Number: 1159908-24-3. It has a linear formula of C8H6CL2FNO2 . The compound has a molecular weight of 238.04 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application : Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is used as a key structural motif in active agrochemical and pharmaceutical ingredients . Its derivatives are used in the protection of crops from pests .
  • Methods of Application or Experimental Procedures : The major use of its derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes : Five pharmaceutical and two veterinary products containing the derivative moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Application in Thiazole Derivatives

  • Summary of the Application : Thiazole derivatives, which could potentially be synthesized from “Methyl 3-amino-2,4-dichloro-5-fluorobenzoate”, have been found to exhibit diverse biological activities .
  • Methods of Application or Experimental Procedures : Thiazole derivatives are used in the synthesis of various drug molecules with lesser side effects . These include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Results or Outcomes : Over the years, it has been observed that thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

Application in Diazine Derivatives

  • Summary of the Application : Diazines, which could potentially be synthesized from “Methyl 3-amino-2,4-dichloro-5-fluorobenzoate”, are reported to exhibit diverse biological activities .
  • Methods of Application or Experimental Procedures : Diazine derivatives are used in the synthesis of various drug molecules . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Results or Outcomes : The specific results or outcomes would depend on the specific diazine derivative and its application .

Application in Thiazole Derivatives

  • Summary of the Application : Thiazole derivatives, which could potentially be synthesized from “Methyl 3-amino-2,4-dichloro-5-fluorobenzoate”, have been found to exhibit diverse biological activities .
  • Methods of Application or Experimental Procedures : Thiazole derivatives are used in the synthesis of various drug molecules with lesser side effects . These include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Results or Outcomes : Over the years, it has been observed that thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activities .

Application in Diazine Derivatives

  • Summary of the Application : Diazines, which could potentially be synthesized from “Methyl 3-amino-2,4-dichloro-5-fluorobenzoate”, are reported to exhibit diverse biological activities .
  • Methods of Application or Experimental Procedures : Diazine derivatives are used in the synthesis of various drug molecules . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Results or Outcomes : The specific results or outcomes would depend on the specific diazine derivative and its application .

Safety And Hazards

The safety information for this compound suggests that it should be handled with care. Specific safety measures include avoiding contact with skin and eyes, not breathing dust, mist, spray, and using only in a well-ventilated area .

properties

IUPAC Name

methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPXHTQHEFRTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655283
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2,4-dichloro-5-fluorobenzoate

CAS RN

1159908-24-3
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159908-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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